molecular formula C4H9Cl2N3 B7725991 5-Methyl-1H-pyrazol-3-amine dihydrochloride

5-Methyl-1H-pyrazol-3-amine dihydrochloride

Cat. No.: B7725991
M. Wt: 170.04 g/mol
InChI Key: LGOQGUJFBKXFEA-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazol-3-amine dihydrochloride is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound is characterized by a pyrazole ring substituted with a methyl group at the 5-position and an amino group at the 3-position, with two hydrochloride molecules attached. This structure imparts unique chemical and biological properties to the compound, making it valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrazol-3-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 3-position and the methyl group at the 5-position play crucial roles in binding to these targets, influencing their activity. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-pyrazol-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high solubility and stability, such as in pharmaceutical formulations and biochemical assays .

Properties

IUPAC Name

5-methyl-1H-pyrazol-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.2ClH/c1-3-2-4(5)7-6-3;;/h2H,1H3,(H3,5,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOQGUJFBKXFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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